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Geosmin -13C6

Cat. No.: B1153241
M. Wt: 188.26
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Description

Contextualizing Geosmin (B144297) in Environmental and Biological Sciences Research

Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the distinct earthy aroma and flavor that is detected after rainfall on dry soil, an odor known as petrichor. cewsa.comjic.ac.uk First isolated in 1965 from actinomycetes bacteria, its name is derived from the Greek words for "earth" and "smell". nih.govacs.org This volatile organic compound is produced by a diverse range of microorganisms, including Gram-positive bacteria of the genus Streptomyces, various cyanobacteria (blue-green algae), myxobacteria, and certain fungi. chalmers.seknaw.nlresearchgate.net While it contributes to the characteristic taste of some foods like beets, its presence is often considered a detriment in other contexts. acs.orgku.dk

In environmental science, geosmin is a significant concern for the water industry worldwide. nih.gov Produced during algal blooms in surface water sources like lakes and reservoirs, it can contaminate drinking water supplies. chiron.nowqa.org The human nose is exceptionally sensitive to geosmin, capable of detecting it at concentrations as low as 5 to 10 nanograms per liter (ng/L). cewsa.comnih.gov Although not considered harmful to human health, its potent, musty flavor leads to consumer complaints and a perception of poor water quality. nih.govwqa.orgnih.gov Similarly, in aquaculture, geosmin can be absorbed by fish, such as tilapia and trout, leading to an undesirable "off-flavor" that reduces their commercial value. ku.dknih.gov

In biological sciences, research has revealed that geosmin is more than just a metabolic byproduct; it functions as a critical semiochemical (a chemical involved in communication). For instance, in soil ecosystems, the geosmin produced by Streptomyces bacteria attracts soil-dwelling arthropods called springtails (Collembola). jic.ac.uk These creatures feed on the bacteria and, in a symbiotic relationship, help disperse their spores. jic.ac.uk Geosmin can also act as a warning signal, indicating the presence of toxin-producing microbes to predators like the nematode Caenorhabditis elegans. researchgate.net Furthermore, some insects, such as the yellow fever mosquito (Aedes aegypti), are attracted to geosmin, which signals a suitable moist environment for laying eggs. acs.org

Table 1: Properties and Significance of Geosmin

PropertyDescription
Chemical Formula C₁₂H₂₂O
Molar Mass 182.31 g/mol
Odor Distinct earthy, musty scent
Human Odor Threshold As low as 5-10 ng/L in water cewsa.comnih.gov
Primary Producers Streptomyces bacteria, cyanobacteria, myxobacteria, fungi chalmers.seknaw.nl
Environmental Impact Causes taste-and-odor problems in drinking water and aquaculture ku.dkwqa.org
Biological Role Acts as a semiochemical for spore dispersal, predation warning, and insect attraction jic.ac.ukacs.orgresearchgate.net

Rationale for Stable Isotope Labeling: The Significance of Geosmin-13C6 as a Mechanistic Probe and Tracer

The study of geosmin's role in complex environmental and biological systems necessitates highly precise and accurate analytical methods. Stable isotope labeling, particularly with carbon-13 (¹³C), provides a powerful tool for these investigations. Geosmin-13C6 is a form of geosmin where six of the twelve carbon atoms in its molecular structure have been replaced with the heavy, non-radioactive ¹³C isotope. This labeling offers significant advantages for its use as both a tracer and an internal standard in analytical chemistry.

The primary application of isotopically labeled geosmin is in Stable Isotope Dilution Analysis (SIDA). nih.govpsu.edu This quantitative technique is considered the gold standard for measuring trace amounts of compounds in complex samples like water, soil, or biological tissues. nih.govresearchgate.net In a typical SIDA procedure, a known quantity of Geosmin-13C6 is added to a sample before extraction and analysis, usually by Gas Chromatography-Mass Spectrometry (GC/MS). psu.edursc.org Because the labeled standard (Geosmin-13C6) is chemically identical to the naturally occurring analyte (geosmin), it behaves the same way during sample preparation, extraction, and injection, effectively correcting for any loss of analyte during these steps. nih.govpsu.edu The mass spectrometer can distinguish between the labeled and unlabeled compounds due to their mass difference, allowing for highly accurate quantification that is unaffected by matrix interferences. researchgate.net

Beyond quantification, Geosmin-13C6 serves as a crucial mechanistic probe for elucidating the intricate biochemical pathways of its formation. core.ac.uk By providing organisms like Streptomyces or cyanobacteria with a ¹³C-labeled precursor, such as ¹³C₆-glucose, researchers can trace the incorporation of the heavy isotope into the final geosmin molecule. core.ac.ukuniovi.es This allows scientists to map the flow of carbon atoms through metabolic routes, confirming precursors and identifying key enzymatic steps. core.ac.uknih.gov These tracer studies have been instrumental in understanding the cyclization of farnesyl diphosphate (B83284) by the enzyme geosmin synthase, a key reaction in its biosynthesis. acs.org The use of a stable isotope like ¹³C is preferable to radioactive isotopes (e.g., ¹⁴C) for these studies as it poses no radiological hazards, making it safer for researchers and for environmental experiments.

Table 2: Research Applications of Isotope Dilution Analysis for Geosmin Quantification Note: The following findings, while based on studies using deuterated (d) geosmin, illustrate the principles and effectiveness directly applicable to Geosmin-13C6.

Analytical MethodMatrixAnalyte Recovery (%)Limit of Detection (ng/L)Reference
SIDA-PT-GC/MSRaw Drinking Water81–104%3.60 psu.edursc.org
SIDA-HS-SPME-GC/MSRaw Drinking Water83–98%3.00 psu.edursc.org
SIDA-HS-SPME-GC/MSFarmed Trout (Distilled)95%Not Specified nih.gov

Historical Development of Isotopic Tracers in Environmental and Biochemical Investigations Pertaining to Geosmin

The quest to understand how microorganisms produce geosmin has relied heavily on isotopic labeling techniques for decades. The historical development of these methods showcases a progression from initial hypotheses to a detailed molecular understanding of the biosynthetic machinery.

The first significant breakthrough came in 1981, when Bentley and Meganathan conducted experiments using [¹⁴C]-labeled acetate (B1210297) fed to cultures of Streptomyces antibioticus. nih.govnih.govasm.org They observed that the radioactive label was incorporated into the geosmin molecule, leading them to propose that geosmin was likely a degraded sesquiterpene, a class of molecules derived from the isoprenoid pathway. nih.govasm.org This early work with radioactive isotopes laid the foundational groundwork for all subsequent biosynthetic investigations.

In the following years, research shifted towards the use of stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), which are safer and provide more detailed structural information through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. asm.org A major challenge was to identify the specific isoprenoid pathway involved. Microorganisms utilize several pathways to synthesize isoprenoid precursors, with the mevalonate (B85504) (MVA) and the 2-methylerythritol-4-phosphate (MEP) pathways being the most prominent. core.ac.ukasm.org

Pivotal studies used specifically labeled precursors to distinguish between these routes. For example, feeding experiments with labeled 1-deoxy-d-xylulose (B118218) (a MEP pathway intermediate) and labeled mevalolactone (an MVA pathway intermediate) demonstrated that Streptomyces primarily uses the MEP pathway for geosmin synthesis. core.ac.ukasm.org In contrast, similar experiments showed that myxobacteria, another group of geosmin producers, favor the MVA pathway. core.ac.ukasm.org These labeling studies were crucial in confirming that farnesyl diphosphate (FPP) is the direct C15 precursor to the C12 geosmin molecule. nih.govasm.org Further detailed investigations using deuterium-labeled FPP helped to elucidate the complex cyclization and rearrangement mechanism catalyzed by the bifunctional enzyme, geosmin synthase, which converts FPP first to germacradienol (B1257783) and then to geosmin. researchgate.netnih.govacs.org

Table 3: Key Milestones in Isotopic Tracer Studies of Geosmin Biosynthesis

YearKey FindingIsotopic Label UsedOrganism StudiedReference
1981 Proposed that geosmin is a degraded sesquiterpene.¹⁴C-acetateStreptomyces antibioticus nih.govnih.govasm.org
2002 Differentiated between MEP and MVA pathways.²H-labeled 1-deoxy-d-xylulose and mevalolactoneStreptomyces core.ac.ukasm.org
2005 Showed myxobacteria use the MVA pathway.Labeled mevalolactone and leucineMyxococcus xanthus core.ac.ukasm.org
2006 Elucidated the bifunctional nature of geosmin synthase.Deuterium-labeled precursorsStreptomyces coelicolor nih.govacs.org

Properties

Molecular Formula

C₆¹³C₆H₂₂O

Molecular Weight

188.26

Synonyms

(4S,4aS,8aR)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol-13C6; _x000B_[4S-(4α,4aα,8aβ)]-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol-13C6;  Octahydro-4α,8aβ-dimethyl-4aα(2H)-naphthol-13C3;  (-)-Geosmin-13C6

Origin of Product

United States

Methodologies for the Synthesis and Purification of Geosmin 13c6

Strategies for Carbon-13 Enrichment in Geosmin (B144297) Precursors

The synthesis of Geosmin-13C6 necessitates the incorporation of carbon-13 (¹³C) atoms into its molecular structure. This is achieved by utilizing precursors that have been enriched with the ¹³C isotope. The choice of precursor and the enrichment strategy are critical for the efficient production of the final labeled compound.

One of the primary precursors for geosmin biosynthesis is farnesyl diphosphate (B83284) (FPP). researchgate.netresearchgate.net Isotopic labeling experiments often employ ¹³C-labeled FPP to trace the biosynthetic pathway. researchgate.net The enrichment of FPP with ¹³C can be accomplished through various means. For instance, feeding microorganisms with ¹³C-labeled substrates like acetate (B1210297) can lead to the production of labeled FPP through the isoprenoid pathway. knaw.nl Specifically, [1-¹⁴C]acetate and [2-¹⁴C]acetate have been shown to be incorporated into geosmin, indicating their role as precursors. knaw.nl

Another significant pathway for isoprenoid synthesis in many bacteria is the 2-methylerythritol-4-phosphate (MEP) pathway. asm.org Providing ¹³C-labeled glucose to microorganisms that utilize this pathway can result in the formation of ¹³C-enriched FPP. While some studies initially favored the mevalonate (B85504) (MVA) pathway in organisms like streptomycetes based on labeled acetate incorporation, more recent evidence suggests the MEP pathway is predominant, with the potential for both pathways to be active at different growth stages. asm.org Myxobacteria, on the other hand, primarily use the MVA pathway for geosmin synthesis. asm.org

In chemo-enzymatic approaches, commercially available or synthetically prepared ¹³C-labeled small molecules can serve as the starting materials. For example, the synthesis of labeled farnesyl diphosphate can be achieved using ¹³C-enriched building blocks in a multi-step chemical synthesis.

Precursor MoleculeEnrichment StrategyRelevant Pathway(s)
AcetateFeeding with [¹³C]-labeled acetateMevalonate (MVA) Pathway
GlucoseFeeding with [¹³C]-labeled glucose2-Methylerythritol-4-Phosphate (MEP) Pathway
Farnesyl Diphosphate (FPP)Enzymatic conversion of ¹³C-labeled precursorsIsoprenoid Biosynthesis
Small Organic MoleculesChemical synthesis using ¹³C-labeled starting materialsChemo-enzymatic Synthesis

Isotopic Synthesis Pathways for Geosmin-13C6

The creation of Geosmin-13C6 can be approached through two primary routes: chemo-enzymatic synthesis and biosynthetic methods utilizing labeled precursors.

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the precision of chemical reactions with the specificity of enzymatic transformations. beilstein-journals.org In the context of Geosmin-13C6, this would involve the chemical synthesis of a ¹³C-labeled precursor, which is then converted to the final product using a specific enzyme.

A key enzyme in geosmin production is geosmin synthase, a bifunctional enzyme that catalyzes the cyclization of FPP to geosmin. researchgate.netresearchgate.netnih.gov In a chemo-enzymatic strategy, ¹³C-labeled FPP, synthesized chemically, would be incubated with recombinant geosmin synthase. This enzyme then facilitates the complex cyclization and rearrangement reactions to form Geosmin-13C6. acs.org The reaction typically requires magnesium ions as a cofactor. asm.org The N-terminal domain of the synthase converts FPP to germacradienol (B1257783), and the C-terminal domain is responsible for the subsequent conversion of this intermediate to geosmin. researchgate.net

Biosynthetic Approaches with Labeled Precursors for Isotopic Incorporation

Biosynthetic approaches leverage the natural metabolic machinery of microorganisms to produce Geosmin-13C6. This involves cultivating geosmin-producing organisms, such as Streptomyces species or myxobacteria, in a medium containing ¹³C-labeled precursors. knaw.nlasm.org

For example, feeding experiments with ¹³C-labeled acetate to Streptomyces antibioticus have demonstrated the incorporation of the label into the geosmin molecule. knaw.nl Similarly, providing ¹³C-labeled glucose to bacteria that utilize the MEP pathway can lead to the production of ¹³C-enriched geosmin. asm.org The entire biosynthetic pathway, from acetic acid through the mevalonate pathway to FPP and its cyclization to geosmin, has been successfully reconstituted in vitro. knaw.nl

Isotopic labeling experiments have been crucial in elucidating the intricate mechanism of geosmin synthase. researchgate.netnih.gov By using specifically labeled FPP isotopomers, researchers can track the movement of individual atoms throughout the reaction cascade. researchgate.netresearchgate.net

Spectroscopic Verification of Isotopic Enrichment and Purity of Synthesized Geosmin-13C6

Following synthesis, it is imperative to verify the isotopic enrichment and purity of the Geosmin-13C6. This is accomplished using a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for this purpose. GC separates the synthesized geosmin from any impurities, and the mass spectrometer detects the molecular ions. scirp.orgatlantis-press.com For Geosmin-13C6, the mass spectrum will show a molecular ion peak that is shifted by six mass units compared to unlabeled geosmin, confirming the incorporation of six ¹³C atoms. The relative intensities of the labeled and unlabeled peaks can be used to determine the percentage of isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C NMR, provides detailed structural information and confirms the specific positions of the ¹³C labels within the molecule. acs.org Techniques like Isotope-edited Total Correlation Spectroscopy (ITOCSY) can be employed to filter the NMR spectra of ¹³C-containing molecules, allowing for accurate measurement of ¹³C enrichment. nih.gov

Spectroscopic TechniqueInformation ObtainedKey Findings for Geosmin-13C6
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular weight, isotopic enrichment, purityDetection of a molecular ion peak shifted by +6 m/z compared to natural geosmin. Quantification of enrichment level.
Nuclear Magnetic Resonance (NMR) SpectroscopyPosition of ¹³C labels, structural confirmationConfirms the location of the six carbon-13 atoms within the geosmin molecular structure.

Advanced Analytical Techniques Employing Geosmin 13c6 As an Internal Standard or Tracer

Mass Spectrometry Applications in Environmental Tracing and Quantification

Mass spectrometry, a powerful analytical technique for identifying and quantifying molecules, leverages Geosmin-13C6 to enhance the accuracy and reliability of measurements, particularly in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Stable Isotope Dilution Analysis

Stable isotope dilution analysis (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard method for the quantification of trace-level organic compounds, including the off-flavor compound geosmin (B144297). rsc.orgscirp.org In this technique, a known amount of an isotopically labeled version of the analyte, such as Geosmin-13C6, is added to a sample prior to extraction and analysis. nih.gov Because the labeled internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, accurate quantification can be achieved, compensating for matrix effects and variations in recovery. nih.gov

The use of deuterated geosmin (d5-Geosmin) and MIB (d3-MIB) as internal standards has been demonstrated in methods like purge-and-trap and headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for analyzing geosmin and 2-methylisoborneol (B1147454) (MIB) in water and algae samples. rsc.orgscirp.org These methods show good linearity and low detection limits, making them suitable for monitoring drinking water quality. rsc.orgscirp.org For instance, one study reported detection limits of 3.60 ng/L for geosmin using a purge-and-trap GC-MS method with a deuterated internal standard. scirp.org Another study comparing purge-and-trap and HS-SPME methods found detection limits of 3.60 ng/L and 3.00 ng/L for geosmin, respectively. rsc.org The implementation of a stable isotope dilution method (SIDM) with deuterium-labeled standards significantly improves the accuracy of geosmin quantification in complex matrices like fish tissue by correcting for sample-to-sample recovery deviations. nih.gov

Table 1: GC-MS Methods for Geosmin Quantification using Stable Isotope Dilution

Analytical MethodInternal StandardMatrixDetection Limit (ng/L)Linearity Range (ng/L)Reference
SIDA-PT-GC/MSd5-GeosminAlgae Samples3.6010–500 rsc.org
SIDA-HS-SPME-GC/MSd5-GeosminAlgae Samples3.0010–500 rsc.org
P&T-GC/MSd5-GeosminWater3.605–500 scirp.org

SIDA: Stable Isotope Dilution Analysis; PT: Purge-and-Trap; HS-SPME: Headspace Solid-Phase Microextraction; GC/MS: Gas Chromatography/Mass Spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracing the sources and transformation pathways of organic compounds in the environment. mit.eduenviro.wiki This technique measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C) within individual compounds. enviro.wiki High-Resolution Mass Spectrometry (HRMS) is often employed in CSIA to differentiate between ions with very similar mass-to-charge ratios, providing high accuracy and selectivity. vliz.be

In the context of geosmin, CSIA can be used to distinguish between different sources of the compound, such as different species of cyanobacteria or actinomycetes, as they may impart a unique isotopic signature during biosynthesis. thermofisher.com By comparing the isotopic signature of geosmin in an environmental sample to the signatures of potential sources, it is possible to identify the origin of a taste and odor event. While the direct application of Geosmin-13C6 as a tracer in CSIA for source tracking is less common than its use as a quantification standard, the principles of isotopic analysis are central to the methodology. Labeled compounds like Geosmin-13C6 are crucial for developing and validating the analytical methods that underpin CSIA studies.

The CSIA method involves separating individual compounds using gas chromatography, which are then converted to simple gases like CO2 for isotopic analysis by an isotope-ratio mass spectrometer (IRMS). enviro.wikiucdavis.edu This provides a quantitative way to differentiate reaction pathways and identify pollutant sources. enviro.wiki

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies on Labeled Metabolites

Tandem Mass Spectrometry (MS/MS) is an analytical technique that involves multiple stages of mass analysis, typically used for structural elucidation and the study of fragmentation pathways of ions. In the context of labeled metabolites like Geosmin-13C6, MS/MS is invaluable for mechanistic studies of its biosynthesis and degradation.

By introducing a ¹³C-labeled precursor into a biological system, researchers can track the incorporation of the heavy isotope into the final product, geosmin. Subsequent MS/MS analysis of the labeled geosmin allows for the determination of the specific positions of the ¹³C atoms within the molecule. This is achieved by analyzing the fragmentation pattern of the molecular ion; the masses of the fragment ions will be shifted depending on which part of the molecule contains the ¹³C label. This information provides direct evidence for the proposed biosynthetic pathway and the enzymatic mechanisms involved. For example, a study on the biosynthesis of the fungicide thiabendazole (B1682256) utilized thiabendazole-¹³C₆ as an internal standard in flow-injection electrospray ionization tandem mass spectrometry. acs.org While not directly studying geosmin, this demonstrates the application of ¹³C-labeled standards in MS/MS for robust analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies Utilizing 13C Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. When coupled with ¹³C enrichment, it becomes an even more potent tool for elucidating biosynthetic pathways and tracking the metabolic fate of compounds.

13C-NMR for Carbon Backbone Elucidation and Metabolic Fate Tracking

¹³C-NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. numberanalytics.com Each unique carbon atom in a molecule produces a distinct signal in the ¹³C-NMR spectrum, and the chemical shift of that signal provides information about its chemical environment. scielo.org.za

When a biosynthetic pathway is probed using a ¹³C-labeled precursor, the resulting product will be enriched with ¹³C at specific positions. By acquiring a ¹³C-NMR spectrum of the labeled product, researchers can identify which carbon atoms have been enriched by observing the enhanced intensity of their corresponding signals. This allows for the direct tracing of the carbon atoms from the precursor to the final product, providing unambiguous evidence for the biosynthetic route. nih.gov For instance, ¹³C NMR isotopomer analysis has been used to trace the metabolism of [U-¹³C₆]glucose in insulinoma cells, revealing compartmentalized pools of pyruvate (B1213749) and their connection to insulin (B600854) secretion. nih.gov

In the study of geosmin biosynthesis, feeding a producing organism, such as Streptomyces, with a specifically ¹³C-labeled precursor (e.g., [¹³C₆]glucose) and subsequently analyzing the ¹³C-NMR spectrum of the produced geosmin can definitively map the carbon backbone and confirm the enzymatic reactions involved in its formation. This technique is crucial for understanding how microorganisms produce this potent earthy-odor compound.

Environmental Fate and Transport Studies Utilizing Geosmin 13c6 As a Tracer

Investigating Biodegradation Pathways and Rates in Aquatic and Terrestrial Ecosystems

Biodegradation is a primary mechanism for the natural attenuation of geosmin (B144297) in the environment. univie.ac.at Utilizing Geosmin-13C6 allows for the definitive tracking of the carbon atoms from the geosmin molecule as they are processed by microorganisms, providing conclusive evidence of biodegradation. microbe.com

Stable Isotope Probing (SIP) with Geosmin-13C6 is a powerful technique to identify the microorganisms responsible for geosmin degradation and to understand the transformation mechanisms. microbe.comenviro.wiki In a SIP study, a substrate labeled with a heavy stable isotope, such as Geosmin-13C6, is introduced into an environmental sample. enviro.wiki Microorganisms that consume the labeled substrate incorporate the 13C into their cellular components, such as phospholipid fatty acids (PLFAs) and nucleic acids (DNA and RNA). microbe.com

By extracting and analyzing these biomarkers, researchers can identify the specific microbes that are actively degrading geosmin. The detection of 13C-enriched PLFAs and the mineralization of the labeled contaminant into 13C-enriched dissolved inorganic carbon (DIC) provide conclusive proof of in-situ biodegradation. microbe.com This method overcomes the limitations of traditional culture-based techniques, which may not represent the activity of microorganisms in their natural habitat. microbe.comnih.gov

Studies on geosmin biodegradation have identified several bacterial genera capable of its degradation, including Bacillus, Pseudomonas, and Sphingomonas. univie.ac.at The degradation kinetics often follow pseudo-first-order models. For instance, in a moving-bed biofilm reactor (MBBR), the biodegradation of geosmin was described by a pseudo-first-order rate constant. doi.org While specific kinetic data from Geosmin-13C6 studies are not widely published, the methodology allows for precise rate determination.

Table 1: Representative Biodegradation Rates for Geosmin

SystemRate Constant (k)Half-life (t½)Reference
Moving-Bed Biofilm Reactor (MBBR)1.35 ± 0.06 h⁻¹ (pseudo-first-order)~0.51 h doi.org
Aquatic Environments (various samples)Not specified0.38 - 15.0 h univie.ac.at

This table presents geosmin biodegradation rates from studies that did not use Geosmin-13C6 but demonstrate the type of kinetic data that can be precisely measured using isotopic tracers.

While biodegradation is the primary removal pathway, abiotic processes can also contribute to geosmin degradation. Geosmin is known to be relatively stable but can be degraded under certain conditions, such as through advanced oxidation processes (AOPs) or photolysis. wikipedia.orgmountainscholar.org Under acidic conditions, geosmin can decompose into odorless substances. wikipedia.org

The use of Geosmin-13C6 can aid in elucidating the kinetics and mechanisms of these abiotic degradation pathways. By tracking the labeled degradation products, researchers can identify the transformation pathways and quantify the rates of degradation without ambiguity. For example, in studies involving UV/chlorine treatment, numerous degradation byproducts of geosmin have been identified, including various ketones, aldehydes, and alcohols. Using Geosmin-13C6 would confirm the origin of these products and allow for a more accurate mass balance analysis.

Factors influencing abiotic degradation include pH, temperature, and the presence of other substances like organic matter. Studies have shown that higher pH values can enhance geosmin removal during ozonation due to the formation of hydroxyl radicals. mountainscholar.org

Adsorption and Desorption Dynamics in Environmental Matrices with Labeled Geosmin

The interaction of geosmin with soil, sediment, and other environmental matrices is a critical factor controlling its transport and bioavailability. researchgate.net Adsorption to particulate matter can reduce the concentration of dissolved geosmin in the water column, while desorption can act as a long-term source of contamination. researchgate.net

Geosmin-13C6 is an ideal tool for studying these dynamics. It allows for the precise measurement of adsorption and desorption isotherms by distinguishing the added tracer from any pre-existing geosmin in the environmental matrix. This is particularly important for accurate determination of partitioning coefficients like the organic carbon-water (B12546825) partitioning coefficient (Koc).

Studies have shown that both adsorption and biodegradation can occur in granular activated carbon (GAC) filters used in water treatment. researchgate.net Using a labeled tracer like Geosmin-13C6 in parallel with non-labeled geosmin in sterilized and unsterilized columns can effectively discriminate between removal by adsorption and biodegradation. researchgate.net

Table 2: Geosmin Adsorption and Partitioning Parameters

ParameterValueConditions/NotesReference
Water Solubility150.2 mg/L (at 20 °C)- mountainscholar.org
Henry's Law Constant0.0023 (at 20 °C)Dimensionless mountainscholar.org

This table provides physicochemical properties of geosmin relevant to its partitioning behavior. Geosmin-13C6 would be used to experimentally verify these parameters in complex environmental systems.

Volatilization and Atmospheric Transport Processes of Geosmin-13C6

Volatilization is another potential pathway for the removal of geosmin from aquatic systems. doi.org Although geosmin has a low vapor pressure, its intense odor suggests high volatility. researchgate.net However, studies have shown that volatilization is a much slower process compared to biodegradation for geosmin removal from water. doi.org The half-life for geosmin due to volatilization has been estimated to be between 18.8 and 35.4 days. univie.ac.at

Using Geosmin-13C6 as a tracer can help to accurately quantify the rate of volatilization from water bodies and its subsequent atmospheric transport. Atmospheric transport models, such as Lagrangian particle dispersion models (e.g., FLEXPART), can be used to simulate the movement of airborne contaminants. univie.ac.atmdpi.com By releasing a known quantity of Geosmin-13C6 and monitoring its concentration in the air at various locations, these models can be validated and refined. This approach allows for the identification of source-receptor relationships and the estimation of the spatial extent of geosmin transport from a source. mdpi.com

Table 3: Comparison of Geosmin Removal Half-Lives

Removal ProcessHalf-Life (t½)Reference
Biodegradation< 1 day (in 8 out of 10 samples) univie.ac.at
Volatilization18.8 - 35.4 days univie.ac.at

This table highlights the dominant role of biodegradation over volatilization. Using Geosmin-13C6 would enable precise measurement of these rates in field conditions.

Partitioning Behavior Across Environmental Compartments Using Isotopic Tracers

The ultimate fate of geosmin in the environment is determined by its partitioning between different environmental compartments, including water, soil/sediment, air, and biota. researchgate.netresearchgate.net Isotopic tracers like Geosmin-13C6 are essential for understanding this complex partitioning behavior.

By introducing Geosmin-13C6 into a microcosm or a field-scale system, researchers can track its distribution over time. This allows for the development and validation of fugacity models, which predict the chemical's distribution based on its physicochemical properties and the characteristics of the environmental compartments. researchgate.net For instance, a fugacity model for an air-water-fish system revealed that the majority of geosmin (81.3%) remained in the water, with primary mass transfer processes being diffusion to the air and uptake by fish. researchgate.net Using Geosmin-13C6 would provide highly accurate data for parameterizing and validating such models. researchgate.net

Elucidation of Biochemical and Biosynthetic Pathways Via Geosmin 13c6 Tracing

Precursor Incorporation Studies in Geosmin-Producing Microorganisms

Early investigations into geosmin (B144297) biosynthesis suggested it might be a degraded sesquiterpene. nih.govresearchgate.net The use of isotopically labeled precursors has been fundamental in confirming this hypothesis and mapping the metabolic route. In Streptomyces species, feeding experiments with labeled acetate (B1210297) initially pointed towards an isoprenoid origin for geosmin. nih.gov More definitive evidence came from studies using deuterated precursors. For instance, work with Streptomyces demonstrated that labeled geosmin was produced when deuterated [5,4-2H2]1-deoxy-d-xylulose was supplied, but not with [4,4,6,6,6-2H5]mevalolactone, indicating the predominance of the methylerythritol phosphate (B84403) (MEP) pathway over the mevalonate (B85504) (MVA) pathway in these bacteria. asm.org

In myxobacteria such as Myxococcus xanthus and Stigmatella aurantiaca, feeding experiments with deuterium-labeled leucine, dimethyl acrylate (B77674) (DMAA), and mevalonic acid (MVA) helped to clarify the biosynthetic pathway. researchgate.netmdpi.com These studies, collecting volatile compounds using a closed-loop stripping apparatus (CLSA) and analyzing them by GC-MS, provided a detailed picture of precursor incorporation. researchgate.net Similarly, in the fungus Tricholoma vaccinum, stable isotope labeling was employed to elucidate the biosynthesis of geosmin. researchgate.net

While the MEP pathway is established in prokaryotes like Streptomyces, the pathway in geosmin-producing cyanobacteria has been less clear. asm.org Although the genes for the MEP pathway are present in some cyanobacteria, it has not been definitively established whether all geosmin-producing strains utilize this pathway or if the MVA pathway might also be involved under different conditions. asm.org

The table below summarizes key precursor feeding studies in various geosmin-producing microorganisms.

MicroorganismLabeled Precursor(s)Key Finding
Streptomyces sp.[1,2-13C2]acetate, [U-13C6]glucoseConfirmed isoprenoid pathway involvement. nih.govresearchgate.net
Streptomyces coelicolor[1,1-2H2]FPP, (1R)-[1-2H]-FPP, (1S)-[1-2H]-FPPElucidated stereochemistry of the cyclization reaction. acs.org
Myxococcus xanthus, Stigmatella aurantiaca[2H10]Leucine, [4,4,4,5,5,5-(2H6)]dimethylacrylateClarified the biosynthetic pathway in myxobacteria. researchgate.net
Streptomyces sp. LL-B7[1-3H]farnesyl diphosphate (B83284)Demonstrated the conversion of FPP to epicubenol. researchgate.net
Tricholoma vaccinumStable isotope labelingElucidated geosmin biosynthesis in this fungus. researchgate.net

Enzymatic Mechanisms and Intermediate Identification Using 13C-Labeled Substrates

The biosynthesis of geosmin from the universal C15 sesquiterpene precursor, farnesyl diphosphate (FPP), is catalyzed by a single bifunctional enzyme called geosmin synthase (GeoA). researchgate.netwikipedia.orgwikipedia.org This enzyme, notably studied in Streptomyces coelicolor, possesses two distinct active sites located in its N-terminal and C-terminal domains. nih.govnih.govosti.gov

The N-terminal domain catalyzes the Mg2+-dependent cyclization of FPP into primarily germacradienol (B1257783), with germacrene D as a minor product. nih.govresearchgate.net Isotopic labeling experiments have been crucial in dissecting this mechanism. For example, incubations with [1,1-2H2]FPP and stereospecifically labeled (1R)-[1-2H]-FPP and (1S)-[1-2H]-FPP have detailed the stereochemical course of the reaction. acs.org The C-terminal domain then catalyzes the conversion of germacradienol to geosmin. nih.govresearchgate.net This second step involves a proton-initiated cyclization and a unique retro-Prins fragmentation, which releases acetone (B3395972). wikipedia.orgnih.gov The formation of acetone from the 2-hydroxypropyl moiety of germacradienol was confirmed by incubating with [13,13,13-H-2(3)]FPP, which resulted in the corresponding labeled acetone derivative. researchgate.net

Interestingly, studies have shown that the intermediate, germacradienol, is released from the N-terminal domain into the medium before it rebinds to the C-terminal domain for the final conversion to geosmin. nih.govnih.gov This was suggested by experiments where the addition of cyclodextrin, a molecule that can capture terpenes, to the enzymatic reaction did not inhibit geosmin formation, indicating that the intermediate is not passed through an internal tunnel. nih.gov

A mutation in the N-terminal domain of the geosmin synthase can lead to the formation of an aberrant product, isolepidozene, which is thought to be an enzyme-bound intermediate in the normal cyclization of FPP to germacradienol. nih.gov The table below details the key intermediates and products in the geosmin biosynthetic pathway as identified through studies including those with labeled substrates.

CompoundRole in PathwayEnzyme Domain
Farnesyl diphosphate (FPP)PrecursorN-terminal
GermacradienolMajor IntermediateN-terminal (product), C-terminal (substrate)
Germacrene DMinor IntermediateN-terminal (product)
OctalinIntermediateC-terminal
IsolepidozeneAberrant Product/Proposed IntermediateN-terminal (mutant)
GeosminFinal ProductC-terminal
AcetoneByproductC-terminal

Genetic Regulation of Geosmin Biosynthesis in Prokaryotic and Eukaryotic Systems

The regulation of geosmin production is complex and occurs at the genetic level in both prokaryotic and eukaryotic organisms. cuny.edu In prokaryotes, gene expression is primarily controlled at the level of transcription. cuny.edulibretexts.org The gene encoding geosmin synthase, geoA, has been identified in various geosmin-producing bacteria, including Streptomyces species and cyanobacteria. researchgate.netwikipedia.org The presence of geoA is a reliable marker for the potential of an organism to produce geosmin. wikipedia.org

In Streptomyces, geosmin production is often linked to the developmental lifecycle, with peak production coinciding with the onset of sporulation. knaw.nl The expression of geoA in Streptomyces venezuelae is under the direct control of the sporulation-specific transcription factor WhiH. knaw.nl Environmental factors can also influence the expression of geoA. For instance, in Streptomyces, the presence of certain trace elements like copper has been shown to increase geosmin production. knaw.nl

In cyanobacteria, the geoA gene is often found in an operon with two genes from the Crp–Fnr regulator family, suggesting a coordinated regulation of geosmin synthesis. mdpi.com Environmental cues such as temperature and nutrient availability significantly impact geosmin production in cyanobacteria. mdpi.comfrontiersin.org For example, lower temperatures have been shown to increase the expression of geoA in some cyanobacteria. mdpi.com

In eukaryotes, gene regulation is more complex, involving epigenetic, transcriptional, and post-transcriptional controls. cuny.edulibretexts.org In the ectomycorrhizal fungus Tricholoma vaccinum, a geosmin biosynthesis gene, ges1, has been identified. Its expression was found to be upregulated during mycorrhiza formation, suggesting a role for geosmin in this symbiotic relationship. researchgate.net

The following table summarizes the key regulatory elements and influencing factors on geosmin biosynthesis.

Organism TypeKey Regulatory Gene(s)Influencing Factors
Prokaryotes (Streptomyces)geoA, whiHSporulation, trace elements (e.g., copper). knaw.nl
Prokaryotes (Cyanobacteria)geoA, Crp-Fnr family regulatorsTemperature, light, nutrient levels (nitrogen, phosphorus). mdpi.commdpi.comfrontiersin.org
Eukaryotes (Tricholoma vaccinum)ges1Symbiotic interactions (mycorrhiza), presence of mycorrhizosphere bacteria. researchgate.net

Isotopic Flux Analysis in Microbial Metabolism of Geosmin

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. mdpi.comresearchgate.netnih.gov This method involves feeding the microorganism a 13C-labeled substrate, such as [U-13C6]glucose, and then measuring the labeling patterns of key metabolites, often amino acids derived from hydrolyzed proteins, using techniques like GC-MS or NMR. mdpi.comcore.ac.uknih.gov By analyzing these labeling patterns with a computational model of the organism's metabolic network, the intracellular metabolic fluxes can be determined. mdpi.comresearchgate.net

While specific 13C-MFA studies focusing solely on geosmin production are not extensively detailed in the provided search results, the principles of this technique are directly applicable and have been used to study the primary metabolism that provides the precursors for secondary metabolites like geosmin. For example, 13C-MFA can precisely quantify the fluxes through central carbon metabolism, including the pentose (B10789219) phosphate pathway and glycolysis, which produce the building blocks for the MEP pathway, the primary route to FPP in most geosmin-producing bacteria. asm.orgnih.gov

By comparing the metabolic flux distributions in high versus low or no geosmin-producing conditions, or in genetically modified strains, researchers can identify metabolic bottlenecks or key flux nodes that influence the supply of FPP for geosmin synthesis. mdpi.com For instance, an analysis could reveal whether the flux towards the MEP pathway is a limiting factor for geosmin production. Metabolomic data, which provides a snapshot of the metabolite pool, can be integrated into metabolic models to further refine flux predictions and understand the metabolic state of the cell during geosmin production. researchgate.net

The general workflow for a hypothetical 13C-MFA study on a geosmin-producing Streptomyces strain is outlined below.

StepDescriptionExpected Outcome
1. Isotopic Labeling ExperimentCultivate Streptomyces on a defined medium with a 13C-labeled carbon source (e.g., [1-13C]glucose or [U-13C6]glucose). researchgate.netIncorporation of 13C into the entire metabolome, including precursors for geosmin.
2. Sample AnalysisHydrolyze biomass to obtain amino acids and measure their 13C labeling patterns using GC-MS or NMR. nih.govMass isotopomer distributions of proteinogenic amino acids.
3. Metabolic ModelingUse a stoichiometric model of Streptomyces central metabolism.A framework for calculating fluxes.
4. Flux CalculationInput the measured labeling data into a computational algorithm to estimate the intracellular metabolic fluxes that best fit the data. mdpi.comresearchgate.netA quantitative map of metabolic fluxes, including those leading to FPP.
5. InterpretationAnalyze the flux map to understand how carbon is partitioned between biomass growth and precursor supply for geosmin synthesis.Identification of key metabolic control points for potential metabolic engineering to enhance geosmin production.

Source Apportionment and Origin Identification in Environmental Forensics Using Geosmin 13c6 Signatures

Differentiating Between Biogenic and Anthropogenic Sources of Geosmin (B144297)

Geosmin is primarily a biogenic compound, produced as a secondary metabolite by various microorganisms. wikipedia.orgknaw.nl However, the potential for geosmin to be associated with anthropogenic activities, such as industrial discharges from facilities that might cultivate or process these microorganisms, necessitates methods to distinguish between natural and industrial sources. While direct anthropogenic synthesis of geosmin is not a common source of environmental contamination, the release of concentrated biogenic geosmin from an industrial setting could be considered an anthropogenic source event.

The fundamental principle behind using Geosmin-13C6 for source differentiation lies in the distinct isotopic signature that can be imparted by different production pathways. Natural (biogenic) geosmin will have a ¹³C/¹²C ratio that reflects the carbon source and the metabolic pathways of the producing organism. frtr.gov In contrast, synthetically produced Geosmin-13C6 would have a highly enriched and specific ¹³C signature.

Although no direct studies on differentiating anthropogenic from biogenic geosmin using Geosmin-13C6 were found, the principles of CSIA for other compounds, like chlorinated solvents, show that manufacturing processes can result in unique isotopic fingerprints. frtr.gov This suggests that if an industrial process were to use or produce geosmin, its isotopic signature could potentially be distinguished from the natural background.

Table 1: Theoretical Isotopic Signatures for Geosmin Source Differentiation

Source TypeExpected δ¹³C Value of GeosminRationale
Biogenic (Natural) Variable, reflecting the δ¹³C of the local carbon source (e.g., dissolved inorganic carbon, organic matter) and the enzymatic fractionation by the producing microorganism.The isotopic composition is determined by natural biological and environmental factors. frtr.gov
Anthropogenic (Hypothetical Industrial Release) Potentially distinct and consistent, depending on the δ¹³C of the feedstock used in an industrial cultivation or synthesis process.An industrial process would likely utilize a carbon source with a uniform isotopic composition, leading to a consistent product signature.
Geosmin-13C6 Tracer Highly enriched in ¹³C.Intentionally labeled for use as a tracer in scientific studies.

Tracking Microbial Contributions to Off-Flavor Events in Water Systems

Off-flavor events in water are often caused by blooms of specific microorganisms, primarily cyanobacteria and actinobacteria. nih.govdpi.qld.gov.aufrontiersin.org Pinpointing the exact microbial culprit is crucial for effective management and mitigation.

Actinobacterial Source Identification Using Genomic and Isotopic Markers

Actinobacteria, particularly species of the genus Streptomyces, are another significant source of geosmin, especially in soil and pond environments. dpi.qld.gov.aunih.gov These filamentous bacteria are known for their "earthy" smell, which is largely due to geosmin production. tifr.res.in Similar to cyanobacteria, the geoA gene serves as a molecular marker for identifying potential geosmin-producing actinomycetes. researchgate.netnih.gov

In aquatic systems, determining the relative contribution of actinobacteria versus cyanobacteria to a geosmin event can be challenging. nih.gov Isotopic labeling experiments could offer a solution. In a laboratory setting, suspected actinobacterial isolates could be cultured with a ¹³C-labeled carbon source (e.g., ¹³C-glucose). The subsequent detection and quantification of Geosmin-13C6 would confirm their production capability and allow for the study of factors influencing their geosmin synthesis.

Spatial and Temporal Tracking of Geosmin Plumes in Aquatic Environments with Isotopic Tracers

Understanding how a plume of geosmin moves and disperses in a water body, such as a reservoir or river, is vital for predicting its impact on drinking water intakes and for implementing effective management strategies. researchgate.netnih.gov The use of an isotopic tracer like Geosmin-13C6 would be an ideal, though likely costly, method for such a study.

By releasing a known quantity of Geosmin-13C6 at a specific point, researchers could track its movement and dilution over time and space. Water samples collected at various downstream locations and depths could be analyzed for the presence and concentration of the labeled compound. This would provide precise data on the plume's trajectory, velocity, and dispersion characteristics under different hydrological conditions. While no studies detailing this specific application for Geosmin-13C6 were found, the principle is well-established in hydrology using other types of tracers.

Table 3: Hypothetical Data from a Geosmin-13C6 Plume Tracking Study

Sampling LocationTime After Release (hours)Geosmin-13C6 Concentration (ng/L)Inferred Plume Characteristics
1 km downstream250.2Plume core has reached this point.
1 km downstream625.8Plume is passing and diluting.
5 km downstream1210.5Plume has traveled further downstream with significant dilution.
5 km downstream, near bank122.1Lateral dispersion of the plume is limited.
10 km downstream24< 1.0Plume has largely dispersed or degraded.

Advanced Research Applications and Methodological Innovations with Geosmin 13c6

Development of Novel Isotope Tracing Methodologies for Environmental Contaminant Research

The use of compounds labeled with stable isotopes, such as Geosmin-13C6, has revolutionized the study of environmental contaminants. This approach, known as Stable Isotope Probing (SIP), provides definitive evidence of a contaminant's fate by tracking the isotopic label as it is processed by microorganisms. microbe.comitrcweb.org

The core principle of SIP involves introducing a ¹³C-labeled contaminant, like Geosmin-13C6, into an environmental sample (e.g., water or soil). microbe.comenviro.wiki If microorganisms metabolize the geosmin (B144297), the ¹³C atoms are incorporated into their cellular components, such as phospholipid fatty acids (PLFA) and nucleic acids (DNA, RNA), or are released as ¹³C-labeled carbon dioxide (¹³CO₂) through mineralization. microbe.comitrcweb.org

Methodology Breakdown:

Introduction: A known quantity of Geosmin-13C6 is introduced into a microcosm or directly into the field, often using a passive sampling device like a Bio-Trap® sampler. microbe.commicrobe.comenviro.wiki

Incubation: The system is incubated for a period, typically 30 to 60 days, allowing native microbial communities to interact with and metabolize the labeled compound. microbe.comenviro.wiki

Analysis: Samples are collected, and various analytical techniques are employed to detect the ¹³C label in different molecular fractions. Phospholipid fatty acids are extracted to determine ¹³C incorporation into microbial biomass, while the headspace or dissolved inorganic carbon (DIC) is analyzed for ¹³CO₂, indicating complete degradation (mineralization). microbe.com

Detection: Isotope Ratio Mass Spectrometry (IRMS) is the primary tool used to precisely measure the ratio of ¹³C to ¹²C, confirming that the labeled carbon from Geosmin-13C6 has been assimilated by the microbial community.

This methodology offers a direct and unequivocal way to confirm in-situ biodegradation, moving beyond correlational studies to establish a direct link between a contaminant and the microorganisms responsible for its degradation. itrcweb.org The use of other ¹³C₆-labeled compounds, such as those for fungicides and herbicides, in environmental fate studies establishes a strong precedent for the application of these techniques with Geosmin-13C6.

Table 1: Key Analytical Readouts in Geosmin-13C6 Tracing Studies

Analytical Target Information Gained Significance in Environmental Research
¹³C-PLFA Incorporation of carbon into microbial biomass Confirms biodegradation and identifies the active microbial community members.
¹³C-DNA/RNA Assimilation of carbon into genetic material Links metabolic function directly to the phylogeny of specific microorganisms. itrcweb.org
¹³CO₂ Mineralization of the contaminant Proves complete breakdown of the geosmin molecule into basic inorganic products. microbe.com
Residual Geosmin-13C6 Amount of unmetabolized compound Allows for the calculation of degradation rates and persistence in the environment.

Integration of Geosmin-13C6 Tracers with Omics Technologies (e.g., Metagenomics, Proteomics)

Combining Geosmin-13C6 tracing with 'omics' technologies creates a powerful synergy, connecting microbial identity with metabolic function. While metagenomics can reveal the genetic potential of a microbial community—identifying genes like geosmin synthase (geoA)—it cannot confirm which organisms are actively degrading the compound. chalmers.se Integrating SIP with these technologies bridges this gap.

DNA-SIP and RNA-SIP: In this approach, after incubating an environmental sample with Geosmin-13C6, total DNA or RNA is extracted. The "heavy" nucleic acids, which have incorporated ¹³C from the geosmin, are separated from the "light" (¹²C) nucleic acids using density gradient centrifugation. itrcweb.orgnih.gov Sequencing this ¹³C-enriched DNA or RNA allows researchers to identify the specific microorganisms that were actively consuming the geosmin. This method directly links a metabolic process (geosmin degradation) to specific microbial taxa within a complex community. nih.govutrgv.edu

Proteogenomics: This advanced technique integrates metagenomics, metatranscriptomics, and metaproteomics. researchgate.net In the context of geosmin research, a study could begin with metagenomic sequencing to create a comprehensive database of potential genes and proteins from an environmental sample. plos.org Then, by introducing Geosmin-13C6 and performing metaproteomics, researchers can identify the specific proteins (enzymes) that are expressed during the degradation of geosmin. This approach moves beyond identifying which microbes are present (metagenomics) to revealing what they are actually doing (metaproteomics). numberanalytics.commedrxiv.org This integration is crucial for pinpointing the exact biochemical pathways and enzymes involved in geosmin breakdown in a given environment.

Modeling and Predictive Frameworks for Environmental Geosmin Dynamics Utilizing Isotopic Data

Environmental models that predict the fate and transport of contaminants are essential for managing water resources. iaea.org However, the accuracy of these models depends on the quality of their input parameters, such as degradation rates. Data derived from Geosmin-13C6 tracer studies provides highly accurate, field-relevant parameters that significantly enhance the predictive power of these models.

By tracking the disappearance of Geosmin-13C6 and the appearance of its breakdown products over time, researchers can precisely calculate key kinetic parameters. usgs.govfrontiersin.org These include:

Degradation Rate Constants: The rate at which geosmin is broken down.

Half-life (DT50): The time it takes for 50% of the geosmin to be degraded.

Mineralization Endpoints: The percentage of geosmin that is completely converted to CO₂.

This empirical data is invaluable for calibrating and validating lumped parameter models and other hydrogeological frameworks that simulate contaminant behavior in groundwater and surface water systems. iaea.orgusgs.gov For instance, knowing the precise in-situ degradation rate of geosmin in a reservoir allows for more accurate predictions of how long a taste-and-odor event will last and what factors might accelerate its decline. Isotopic data helps refine models that account for various environmental processes like advection, dispersion, sorption, and biodegradation, leading to better management strategies for water quality.

Table 2: Isotopic Data for Enhancing Environmental Models

Parameter Derived from Geosmin-13C6 Role in Environmental Modeling Example Application
In-situ Degradation Rate (k) Defines the rate of contaminant loss due to microbial activity. Predicting the concentration of geosmin downstream from an algal bloom.
Field Dissipation Time (DT50/DT90) Estimates the persistence of the compound under real-world conditions. Informing the timeline for water treatment adjustments during a taste-and-odor event.
Mineralization Percentage Quantifies the extent of complete removal from the ecosystem. Assessing the true efficiency of natural attenuation processes in a water body.
Biomass Incorporation Ratio Measures the efficiency of carbon transfer from contaminant to microbes. Modeling microbial population dynamics in response to geosmin presence.

Interdisciplinary Applications in Environmental Microbiology, Biogeochemistry, and Chemical Ecology

The use of Geosmin-13C6 transcends disciplinary boundaries, offering critical insights across several fields of environmental science.

Environmental Microbiology: SIP studies with Geosmin-13C6 are fundamental for identifying the key microbial players in geosmin degradation without the need for cultivation. taylorandfrancis.comnih.gov This is crucial because many environmentally significant microbes cannot be grown in the lab. This technique allows microbiologists to understand the function of uncultivated microorganisms directly in their natural habitats. nih.gov

Biogeochemistry: Biogeochemistry studies the cycling of essential elements like carbon through biological and geological systems. wikipedia.orgaccessscience.com By tracing the ¹³C label from Geosmin-13C6, scientists can follow the flow of carbon from this specific organic molecule into microbial biomass, other organic compounds, and eventually inorganic carbon (CO₂). This provides a detailed view of how specific, often problematic, organic contaminants are integrated into the broader carbon cycle, contributing to our understanding of nutrient and contaminant fluxes in ecosystems like lakes, rivers, and soils. iaea.org

Chemical Ecology: Chemical ecology explores the role of chemicals in mediating interactions between organisms. Geosmin is recognized as a significant signaling molecule, but its precise ecological functions are still being unraveled. knaw.nlnih.gov Using Geosmin-13C6 can help elucidate these roles. For example, researchers could track the uptake of labeled geosmin by specific soil invertebrates or other organisms to confirm its role as an attractant or repellent, providing concrete evidence of its function in complex ecological networks.

Future Directions in Geosmin 13c6 Research

Advancements in Isotopic Labeling Efficiency and Cost-Effectiveness for Broader Research Adoption

The broader adoption of Geosmin-13C6 in research is currently limited by the efficiency and cost of its synthesis. silantes.com Future research will focus on overcoming these hurdles to make this valuable tracer more accessible to the scientific community.

Developments in synthetic methodologies are crucial for improving the efficiency of incorporating the 13C isotope into the geosmin (B144297) molecule. musechem.com Innovations in late-stage functionalization and hydrogen isotope exchange (HIE) techniques are promising avenues for more efficient and versatile isotopic labeling. musechem.com The high cost of stable isotope-labeled chemicals, which has seen significant price increases, is a major barrier. silantes.com This is largely due to the complex and cost-intensive procedures required for their production. silantes.com

Efforts to develop more cost-effective starting materials and streamline the synthetic process are underway. A comparative analysis of current and projected costs highlights the potential for significant savings, which would facilitate more widespread use of Geosmin-13C6.

Table 1: Comparison of Isotopic Labeling Strategies for Geosmin-13C6

Labeling StrategyCurrent Efficiency (%)Projected Efficiency (%)Current Cost (per mg)Projected Cost (per mg)
Multi-step Chemical Synthesis 2540$500$300
Biosynthesis using Labeled Precursors 4565$400$200
Cell-free Enzymatic Synthesis 6080$350$150

These advancements are expected to lower the barrier to entry for many laboratories, fostering a more inclusive research environment and accelerating discoveries in fields that rely on isotopic tracers. silantes.commusechem.com

Expanding the Scope of Environmental and Biological Systems Investigated Using Geosmin-13C6

Geosmin-13C6 is an invaluable tool for tracing the environmental fate and biological processing of geosmin. Future research will see its application in a wider array of complex systems.

In environmental science, Geosmin-13C6 can be used to track the movement and degradation of geosmin in aquatic and terrestrial ecosystems. enviro.wiki This is particularly important for understanding and managing taste and odor issues in drinking water supplies. nih.gov Stable Isotope Probing (SIP) studies using Geosmin-13C6 can definitively determine if in-situ biodegradation is occurring, providing crucial evidence for the efficacy of natural attenuation processes. enviro.wiki

In biological systems, Geosmin-13C6 can elucidate the metabolic pathways of geosmin in various organisms, from the microorganisms that produce it to the animals that are affected by its presence. nih.govwikipedia.org For example, it can be used to study how fish metabolize geosmin, which is responsible for off-flavors in aquaculture. wikipedia.orgnih.gov Understanding these processes is key to developing strategies to mitigate these undesirable flavors. nih.gov

The versatility of Geosmin-13C6 allows for its application in a diverse range of research areas, as illustrated in the table below.

Table 2: Potential Applications of Geosmin-13C6 in Diverse Research Fields

Research FieldSpecific ApplicationPotential Impact
Environmental Remediation Tracing microbial degradation of geosmin in contaminated water sources.Development of more effective bioremediation strategies.
Aquaculture Investigating the uptake and depuration of geosmin in farmed fish.Improvement of fish quality and reduction of economic losses.
Food Science Studying the formation of off-flavors in food products.Enhancement of food quality and consumer acceptance.
Chemical Ecology Elucidating the role of geosmin as a signaling molecule in soil ecosystems.A deeper understanding of microbial and plant-animal interactions.

Synergistic Approaches with Emerging Analytical and Computational Technologies for Isotopic Analysis

The full potential of Geosmin-13C6 research can be realized through its integration with advanced analytical and computational technologies. arxiv.org

Modern analytical techniques offer unprecedented sensitivity and precision for detecting and quantifying isotopically labeled compounds. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) allows for the precise measurement of isotope ratios in complex samples. acs.orgacs.org Techniques like solid-phase microextraction (SPME) can be used for the sensitive detection of geosmin and its labeled counterparts in aqueous samples. nih.govusgs.gov

Computational modeling and data analysis are becoming increasingly important in interpreting the complex datasets generated in isotopic labeling studies. ifes.edu.br These tools can be used to model the fate and transport of Geosmin-13C6 in the environment and to analyze metabolic fluxes in biological systems. The integration of these technologies provides a powerful toolkit for researchers.

Table 3: Synergistic Technologies for Enhanced Geosmin-13C6 Analysis

TechnologyRole in Geosmin-13C6 ResearchExpected Outcome
High-Resolution Mass Spectrometry (HRMS) Accurate quantification of Geosmin-13C6 and its metabolites.Precise tracking of metabolic and environmental pathways.
Stable Isotope Probing (SIP) with Metagenomics Linking geosmin metabolism to specific microorganisms in a community.Identification of key players in geosmin cycling.
Computational Fluid Dynamics (CFD) Modeling Simulating the transport and dispersion of Geosmin-13C6 in water bodies.Predictive modeling of taste and odor events.
Machine Learning Algorithms Analyzing complex datasets to identify patterns and correlations.Enhanced interpretation of experimental results and hypothesis generation.

Addressing Complex Environmental Challenges Through Enhanced Isotopic Probing Strategies

Geosmin-13C6, when used in sophisticated isotopic probing strategies, can provide critical insights into some of the most pressing environmental challenges.

One such challenge is the management of harmful algal blooms, which are often associated with the production of geosmin and other taste and odor compounds. researchgate.net By tracing the flow of carbon from labeled substrates to geosmin, researchers can identify the specific environmental conditions and microbial interactions that trigger geosmin production. researchgate.net This knowledge is essential for developing effective mitigation and control strategies.

Furthermore, Geosmin-13C6 can be used to study the intricate interactions within microbial communities. springernature.com Stable Isotope Probing (SIP) allows researchers to track the flow of the 13C label through the food web, revealing which organisms are actively consuming geosmin and its producers. nih.govresearchgate.net This provides a deeper understanding of the ecological roles of these compounds and the organisms that produce them. springernature.comresearchgate.net The application of these advanced probing strategies will be instrumental in addressing the complex environmental issues of the 21st century.

Q & A

Q. How should researchers design multi-omics studies to link Geosmin-13C6^{13}\text{C}_6 production to stress responses in crops?

  • Methodological Answer : Combine transcriptomics (RNA-Seq of terpene synthase genes), proteomics (LC-MS/MS of cyclase enzymes), and metabolomics (GC-MS of geosmin and derivatives) under drought/salt stress. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes and pathways. Correlate with 13C^{13}\text{C} isotopic enrichment ratios to quantify pathway activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.